molecular formula C13H13FN2 B14028912 N1-benzyl-4-fluorobenzene-1,2-diamine

N1-benzyl-4-fluorobenzene-1,2-diamine

Cat. No.: B14028912
M. Wt: 216.25 g/mol
InChI Key: CEIWDLAKIXFSPY-UHFFFAOYSA-N
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Description

N1-Benzyl-4-fluorobenzene-1,2-diamine is a fluorinated aromatic diamine derivative characterized by a benzyl group at the N1 position and a fluorine atom at the para position of the benzene ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive benzimidazole precursors and anti-inflammatory agents .

Properties

Molecular Formula

C13H13FN2

Molecular Weight

216.25 g/mol

IUPAC Name

1-N-benzyl-4-fluorobenzene-1,2-diamine

InChI

InChI=1S/C13H13FN2/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2

InChI Key

CEIWDLAKIXFSPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)F)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of N1-benzyl-4-fluorobenzene-1,2-diamine typically involves multi-step synthetic routes starting from fluorinated aniline derivatives. The key transformations include:

  • N-benzylation of fluorinated aniline or related intermediates.
  • Introduction or preservation of the 1,2-diamine functionality on the benzene ring.
  • Reduction of nitro or nitroso intermediates to the corresponding diamines.

The synthesis often employs nucleophilic substitution, reductive amination, or reduction of nitro-substituted precursors.

Detailed Preparation Methods

Starting Materials

  • 4-fluoro-1,2-dinitrobenzene or 4-fluoro-1,2-nitroaniline derivatives
  • Benzyl chloride or benzyl bromide as benzylating agents
  • Reducing agents such as iron powder, zinc with ammonium chloride, or catalytic hydrogenation systems

Synthetic Routes

N-Benzylation of 4-Fluorobenzene-1,2-diamine

One approach involves direct N-benzylation of 4-fluorobenzene-1,2-diamine using benzyl chloride under basic conditions (e.g., potassium carbonate or sodium hydroxide) in an organic solvent such as dichloromethane or ethanol. The reaction proceeds via nucleophilic substitution on the benzyl halide by the amine nitrogen.

  • Reaction conditions: Room temperature to mild heating (20–50 °C)
  • Base: Potassium carbonate or sodium hydroxide
  • Solvent: Dichloromethane, ethanol, or acetonitrile
  • Duration: Several hours to overnight

This method yields this compound with moderate to good yield.

Reduction of N-Benzyl-Nitro Intermediates

Alternatively, the synthesis can start from N-benzyl-4-fluoro-2-nitroaniline, which undergoes reduction to the diamine. The nitro group is reduced to an amine, preserving the benzyl substituent on nitrogen.

  • Reducing agents: Iron powder with ammonium chloride in ethanol/water mixture, zinc with ammonium chloride in methanol, or catalytic hydrogenation using nickel or palladium catalysts.
  • Typical conditions: Heating at 60–90 °C for 2–6 hours under reflux or hydrogen pressure.
  • Work-up: Filtration to remove metal residues, extraction with organic solvents, drying, and purification via column chromatography or recrystallization.

Yields in these reductions can be high (up to 90% or more) depending on the reducing system used.

One-Pot Denitrosation and Reduction

A more advanced method reported involves a one-pot procedure starting from N-nitroso N-benzyl nitroaniline intermediates. This method combines denitrosation and reduction steps, streamlining the synthesis of N-alkyl o-phenylenediamines.

  • Reducing systems: Zn/NH4Cl or Fe/NH4Cl in methanol
  • Temperature: Room temperature to 50 °C
  • Yield improvement observed with increased temperature and reagent equivalents.

This method offers a concise route to this compound analogs with good yields.

Example Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
N-Benzylation Benzyl chloride, K2CO3, CH2Cl2, RT-50 °C 60–80 Nucleophilic substitution on amine nitrogen
Reduction of nitro intermediate Fe powder, NH4Cl, EtOH/H2O, 70 °C, 2 h 85–93 Efficient reduction to diamine
Reduction with Zn/NH4Cl Zn, NH4Cl, MeOH, 50 °C, 3 h 70–80 One-pot denitrosation and reduction possible
Catalytic hydrogenation Ni or Pd catalyst, DMF or EtOH, 60–70 °C, H2 pressure 90+ High purity product, scalable industrial method

Analytical and Purification Techniques

  • Purification is generally achieved by column chromatography using silica gel with eluents such as petroleum ether/ethyl acetate mixtures.
  • Recrystallization from solvents like ethanol or toluene enhances purity.
  • Characterization includes ^1H NMR, ^13C NMR, LC-MS, and melting point determination to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-4-fluorobenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be further reduced to form secondary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of catalysts like Raney nickel or palladium on carbon.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N1-benzyl-4-fluorobenzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-benzyl-4-fluorobenzene-1,2-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

N1-Benzyl-4-methylbenzene-1,2-diamine (JSH-21)
  • Structure : Methyl group at the para position instead of fluorine.
  • Synthesis : Prepared via condensation of 4-methoxybenzene-1,2-diamine with substituted benzaldehydes in DMF using sodium metabisulfite as a catalyst .
  • Activity: Exhibits anti-inflammatory effects with an IC50 of 9.2 µM for NO inhibition in LPS-stimulated macrophages. The benzyl and methyl groups synergistically enhance NF-κB inhibitory activity .
4-Fluorobenzene-1,2-diamine
  • Structure : Lacks the N1-benzyl group.
  • Synthesis : Produced via a three-step process from 4-fluoroaniline with 68.6% yield, optimized for industrial scalability .
  • Utility : A precursor for benzimidazole derivatives. The absence of the benzyl group reduces steric hindrance, favoring reactions with aldehydes to form heterocycles .
  • Comparison : The benzyl group in N1-benzyl-4-fluorobenzene-1,2-diamine may hinder reactivity in cyclization reactions but improve pharmacokinetic properties.
N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine
  • Structure : Contains a trifluoromethyl-substituted benzyl group.
  • Synthesis : Synthesized via nucleophilic aromatic substitution of 1-fluoro-2-nitrobenzene with 3,5-bis(trifluoromethyl)benzylamine, followed by nitro group reduction .
  • Activity : Trifluoromethyl groups enhance lipophilicity and metabolic resistance, commonly exploited in drug design.
4-Nitrobenzene-1,2-diamine Derivatives
  • Structure : Nitro group at the para position.
  • Synthesis: Reacted with isatin derivatives to form indoloquinoxalines, albeit with moderate yields due to poor solubility .
  • Activity : Nitro groups are often prodrug moieties but may reduce solubility and increase toxicity.
  • Comparison : Fluorine in this compound offers better solubility and metabolic stability than nitro groups.

Data Table: Key Structural Analogs and Properties

Compound Name Substituents Synthesis Yield Key Biological Activity/Property Reference
This compound N1-benzyl, 4-F Not reported Hypothesized anti-inflammatory effects -
JSH-21 (N1-benzyl-4-methyl) N1-benzyl, 4-CH3 Moderate IC50 = 9.2 µM (NO inhibition)
4-Fluorobenzene-1,2-diamine 4-F 68.6% Benzimidazole precursor
N1-(3,5-Bis(CF3)benzyl) N1-(3,5-bis(CF3)benzyl High High lipophilicity
4-Nitrobenzene-1,2-diamine 4-NO2 Moderate Low solubility, prodrug potential

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